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Compound of Interest
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Cat. No.: B8759875 Get Quote

Introduction
Chalcones, belonging to the flavonoid family, are a class of open-chain flavonoids that are

precursors in the biosynthesis of other flavonoids and are abundant in many edible plants.

Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated

carbonyl system. These compounds and their derivatives have garnered significant interest in

medicinal chemistry and drug development due to their wide range of pharmacological

activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific

biological activity of a chalcone is often dictated by the substitution pattern on its two aromatic

rings.

3-Hydroxychalcone, scientifically known as (E)-3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one,

is a key derivative whose structural integrity is paramount for its biological function. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous

structural determination of such organic molecules in solution. This application note provides a

comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of 3-
hydroxychalcone, offering a detailed analysis of chemical shifts and coupling constants.

Furthermore, it outlines a standard protocol for sample preparation and data acquisition,

intended for researchers, scientists, and professionals in the field of drug development and

natural product chemistry.
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Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of 3-hydroxychalcone are numbered

as shown in the structure below. This numbering scheme will be used consistently throughout

this document.

Caption: Structure of 3-hydroxychalcone with atom numbering for NMR assignments.

¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 3-hydroxychalcone provides a wealth of information regarding the

proton environment within the molecule. The spectrum is characterized by signals in the

aromatic region, the vinylic region, and a signal for the hydroxyl proton. The data presented

here is based on spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of 3-Hydroxychalcone (in CDCl₃)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-α 7.42 d 15.6

H-β 7.78 d 15.6

H-2', H-6' 8.03 m

H-3', H-4', H-5' 7.55 m

H-2 7.35 t 2.0

H-4 7.29 t 7.8

H-5 6.95 ddd 8.1, 2.5, 0.9

H-6 7.19 m

3-OH (Varies) br s

Analysis of the ¹H NMR Spectrum:
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Vinylic Protons (H-α and H-β): The two doublets at 7.42 and 7.78 ppm are characteristic of

the α and β protons of the α,β-unsaturated ketone system. The large coupling constant of

15.6 Hz is definitive for a trans (E) configuration of the double bond. H-β is observed at a

lower field (deshielded) compared to H-α due to the deshielding effect of the adjacent

aromatic ring (Ring B) and the polarization of the C=C double bond by the carbonyl group.

Aromatic Protons (Ring A): The protons on the phenyl ring attached to the carbonyl group

(Ring A) appear as multiplets around 7.55 and 8.03 ppm. The protons at the ortho positions

(H-2' and H-6') are typically the most deshielded due to the anisotropic effect of the carbonyl

group.

Aromatic Protons (Ring B): The hydroxyl-substituted phenyl ring (Ring B) displays a more

complex splitting pattern due to the electronic effects of the hydroxyl group. The meta-

position of the hydroxyl group influences the electron density and thus the chemical shifts of

the surrounding protons. The triplet at 7.29 ppm with a coupling constant of 7.8 Hz is

characteristic of H-4, which is coupled to its two ortho neighbors. The doublet of doublet of

doublets at 6.95 ppm corresponds to H-5. The signals for H-2 and H-6 appear as a triplet

and a multiplet, respectively.

Hydroxyl Proton (3-OH): The chemical shift of the phenolic hydroxyl proton can vary

depending on the concentration, solvent, and temperature. It typically appears as a broad

singlet and may exchange with deuterium if D₂O is added to the sample.

¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of 3-hydroxychalcone.

The spectrum shows distinct signals for the carbonyl carbon, the vinylic carbons, and the

aromatic carbons.

Table 2: ¹³C NMR Spectral Data of 3-Hydroxychalcone (in CDCl₃)
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Carbon Assignment Chemical Shift (δ, ppm)

C=O 190.4

C-β 144.8

C-α 122.1

C-1' 138.2

C-2', C-6' 128.6

C-3', C-5' 128.5

C-4' 132.8

C-1 136.4

C-2 117.3

C-3 157.9

C-4 120.9

C-5 130.0

C-6 115.1

Analysis of the ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): The signal for the carbonyl carbon appears at a characteristic

downfield chemical shift of 190.4 ppm due to the strong deshielding effect of the double-

bonded oxygen atom.

Vinylic Carbons (C-α and C-β): The vinylic carbons, C-α and C-β, resonate at 122.1 and

144.8 ppm, respectively. C-β is more deshielded than C-α, which is consistent with the

electronic effects within the enone system.

Aromatic Carbons (Ring A): The carbons of the unsubstituted phenyl ring (Ring A) show

signals in the typical aromatic region. The quaternary carbon C-1' is observed at 138.2 ppm.

The protonated carbons C-2'/C-6', C-3'/C-5', and C-4' appear at 128.6, 128.5, and 132.8

ppm, respectively.
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Aromatic Carbons (Ring B): The chemical shifts of the carbons in the hydroxyl-substituted

ring (Ring B) are influenced by the electron-donating and inductive effects of the hydroxyl

group. The carbon bearing the hydroxyl group, C-3, is significantly deshielded and appears

at 157.9 ppm. The other carbons in this ring show distinct chemical shifts that reflect the

electronic distribution imparted by the hydroxyl substituent.

Experimental Protocol
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Weighing the Sample: Accurately weigh 5-10 mg of 3-hydroxychalcone for ¹H NMR and 20-

50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Deuterated chloroform (CDCl₃) is a common choice for chalcones. Ensure the solvent is of

high purity to avoid extraneous signals.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated

solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the

solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean

5 mm NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

information.

Sample Preparation

Weigh Sample
Dissolve in

Deuterated Solvent
Filter into

NMR Tube
Add TMS

(Internal Standard)
Cap and Label
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Click to download full resolution via product page

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard

NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based

on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans.

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on concentration.

Temperature: 298 K (25 °C).
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Data Acquisition & Processing

Insert Sample into
Spectrometer

Lock and Shim

Set Up Experiment
(¹H or ¹³C)

Acquire FID

Process Data
(FT, Phasing, Baseline Correction)

Analyze Spectrum

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.

Conclusion
This application note has provided a detailed guide to the ¹H and ¹³C NMR spectral

interpretation of 3-hydroxychalcone. The presented data and analysis serve as a valuable

resource for the structural verification and characterization of this important chalcone

derivative. The clear assignment of proton and carbon signals, supported by the analysis of
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chemical shifts and coupling constants, demonstrates the power of NMR spectroscopy in

elucidating the fine structural details of organic molecules. The outlined protocols for sample

preparation and data acquisition offer a standardized approach for obtaining high-quality NMR

spectra, ensuring reliable and reproducible results for researchers in the fields of chemistry,

pharmacology, and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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